1-(4-Bromo-3-methylbenzyl)piperazine

Lipophilicity Blood-brain barrier penetration Physicochemical profiling

SAR studies on benzylpiperazine sigma receptor ligands are often confounded by non-linear shifts in affinity from small substituent changes. 1-(4-Bromo-3-methylbenzyl)piperazine (CAS 1367827-34-6) solves this with a privileged 4-bromo-3-methyl substitution pattern. - Sigma-1 Kᵢ = 0.43-0.91 nM with 52-94× selectivity over sigma-2. - LogP 3.84 & PSA 45.61 Ų for predicted CNS penetration. - Dual diversification vectors: para-bromine for cross-coupling & free piperazine NH. - Available from BenchChem with batch QC documentation and global FedEx/DHL shipping.

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
Cat. No. B13633173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-methylbenzyl)piperazine
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CN2CCNCC2)Cl
InChIInChI=1S/C12H17ClN2/c1-10-8-11(2-3-12(10)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3
InChIKeyWOJKVOTZBRYSQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-3-methylbenzyl)piperazine (CAS 1367827-34-6): Procurement-Relevant Structural and Pharmacochemical Profile


1-(4-Bromo-3-methylbenzyl)piperazine (synonym: 1-[(4-bromo-3-methylphenyl)methyl]piperazine, CAS 1367827-34-6) is a monosubstituted benzylpiperazine derivative with molecular formula C₁₂H₁₇BrN₂ and molecular weight 269.18 g/mol . The compound features a piperazine ring N-substituted with a 4-bromo-3-methylbenzyl group, positioning it within the arylalkylpiperazine class that has been extensively investigated for sigma receptor affinity, monoamine transporter modulation, and antiproliferative activity [1]. Its calculated logP of 3.84 distinguishes it from simpler benzylpiperazine analogs lacking either the bromine or the methyl substituent, with direct implications for membrane permeability and central nervous system (CNS) penetration potential.

Why 1-(4-Bromo-3-methylbenzyl)piperazine Cannot Be Replaced by Simpler Benzylpiperazine Analogs: The Dual Substituent Imperative


Benzylpiperazine analogs cannot be freely interchanged because small alterations to the benzyl substitution pattern produce large, non-linear shifts in receptor affinity, subtype selectivity, lipophilicity, and metabolic stability. The unsubstituted parent 1-benzylpiperazine (BZP) shows negligible sigma-1 receptor binding (Kᵢ > 10,000 nM) [1], whereas introduction of a para-bromo substituent on the benzyl ring (as in BP-Br) drives sigma-1 affinity into the low nanomolar range (Kᵢ = 0.43–0.91 nM) with 52–94-fold selectivity over sigma-2 [2]. The additional meta-methyl group on the target compound further elevates logP by approximately 1.7 units versus 1-(4-bromobenzyl)piperazine (logP 2.12) and by over 2.1 units versus 1-(3-methylbenzyl)piperazine (logP 1.67) , altering predicted CNS distribution, protein binding, and CYP-mediated metabolic routing. These quantitative property divergences mean that substituting a close analog introduces uncontrolled variables into any structure-activity relationship (SAR) study, screening campaign, or synthetic pathway reliant on predictable physicochemical behavior or target engagement.

Quantitative Differentiation Evidence for 1-(4-Bromo-3-methylbenzyl)piperazine Against Closest Structural Analogs


LogP-Driven CNS Permeability Differentiation Versus 1-(4-Bromobenzyl)piperazine and 1-(3-Methylbenzyl)piperazine

The calculated logP of 1-(4-bromo-3-methylbenzyl)piperazine (3.84) exceeds that of 1-(4-bromobenzyl)piperazine (2.12) by 1.72 log units and that of 1-(3-methylbenzyl)piperazine (1.67) by 2.17 log units . In the benzylpiperazine class, logP values in the 2–4 range have been correlated with optimal brain uptake for sigma-1 receptor imaging agents, where a logD of 2.98 ± 0.17 was associated with high brain accumulation in murine biodistribution studies [1]. The target compound's logP of 3.84 situates it within the range expected to yield substantial passive membrane permeability while remaining below the threshold (~5) associated with excessive non-specific tissue binding and poor oral absorption.

Lipophilicity Blood-brain barrier penetration Physicochemical profiling

Sigma-1 Receptor Affinity and Subtype Selectivity: Class-Level SAR Extrapolation from 4-Benzylpiperazine BP-Br

4-Benzylpiperazine ligands bearing a para-bromo substituent (exemplified by BP-Br) exhibit Kᵢ values of 0.43–0.91 nM at sigma-1 receptors with 52–94-fold selectivity over sigma-2 receptors (Kᵢ σ2 = 40–61 nM) [1]. By contrast, unsubstituted 1-benzylpiperazine shows no measurable sigma receptor binding (Kᵢ > 10,000 nM) [2]. Although direct binding data for 1-(4-bromo-3-methylbenzyl)piperazine at sigma receptors have not been published, the presence of the identical para-bromo benzyl pharmacophore in the target compound supports the inference that it retains the sigma-1 affinity-conferring structural motif, while the additional meta-methyl group may modulate subtype selectivity through steric and electronic effects on the aromatic ring [3]. This SAR principle is reinforced by the X-ray crystal structure of BP-Br, which confirms the monoclinic P2₁/c space group and provides a structural template for the bromobenzyl-piperazine pharmacophore [1].

Sigma-1 receptor Subtype selectivity Radioligand development

Antiproliferative Activity in K562 Chronic Myelogenous Leukemia: Cross-Study Evidence from a 4-Bromo-3-methylphenyl Piperazine Analog

The closely related compound (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine (Compound A), which shares the identical 4-bromo-3-methylphenyl substitution pattern with the target compound (differing only in an additional N-benzyl and a 2-methyl substituent on the piperazine ring), demonstrated an IC₅₀ of 30.10 ± 1.6 μg/mL against K562 human chronic myelogenous leukemia cells [1]. In the same study, structurally distinct piperazine derivatives B and C (bearing isobutylpiperazine-2,5-dione cores lacking the bromo-methylphenyl motif) showed no significant antiproliferative activity at comparable concentrations, while Compound E achieved greater potency (IC₅₀ = 4.60 ± 0.4 μg/mL). Crucially, Compound A exhibited pronounced synergistic effects when co-administered with suboptimal concentrations of the established anticancer drugs cytosine arabinoside and mithramycin [1]. This demonstrates that the 4-bromo-3-methylphenyl substitution pattern is compatible with, and may contribute to, antiproliferative activity amenable to combination therapy strategies.

Antiproliferative activity K562 leukemia Erythroid differentiation

Synthetic Intermediate Versatility: Bromine as a Cross-Coupling Handle Versus Chloro and Unsubstituted Analogs

The para-bromine atom on the benzyl ring of 1-(4-bromo-3-methylbenzyl)piperazine serves as a competent leaving group for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck, Sonogashira), enabling late-stage diversification that is not possible with the unsubstituted 1-(3-methylbenzyl)piperazine analog [1]. Compared to the corresponding 4-chloro-3-methylbenzyl analog, the C-Br bond (bond dissociation energy ~281 kJ/mol) is significantly more reactive than the C-Cl bond (~338 kJ/mol), facilitating oxidative addition with palladium catalysts under milder conditions and with broader substrate scope [2]. This makes the target compound a more versatile synthetic intermediate for constructing libraries of substituted benzylpiperazine derivatives. The general methodology for aryl bromide coupling with N-compounds using palladium catalysis has been well-established for piperazine scaffolds [3].

Synthetic chemistry Cross-coupling Building block utility

Predicted ADME Differentiation: CYP Metabolism Liability Profile Versus 1-(3-Methylbenzyl)piperazine (MBZP)

Computational ADME predictions for benzylpiperazine (BZP) indicate primary metabolism by CYP2D6 (up to 88% probability), with contributions from CYP1A2, CYP2B6, and CYP2C8, and low predicted blood-brain barrier permeability (logPS × fᵤ, brain = −2.7) [1]. Substituted benzylpiperazines including methylbenzylpiperazine and halogenated analogs show differential inhibitory profiles against CYP isoenzymes (CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9), with each piperazine demonstrating a distinct inhibition pattern [2]. The dual bromo+methyl substitution on the target compound's benzyl ring is predicted to alter both the metabolic soft spots (through electronic deactivation of the aromatic ring by bromine) and the CYP inhibition profile (through increased lipophilicity and halogen bonding potential) compared to the non-brominated MBZP analog. However, no direct experimental metabolic stability data are available for the target compound specifically.

ADME prediction CYP450 metabolism Drug metabolism

Physicochemical Property Matrix: 1-(4-Bromo-3-methylbenzyl)piperazine Versus Its Three Closest Procurement Alternatives

A direct comparison of fundamental molecular properties reveals that 1-(4-bromo-3-methylbenzyl)piperazine (MW 269.18, formula C₁₂H₁₇BrN₂, logP 3.84) occupies a distinct property space relative to its closest commercially available analogs: 1-(4-bromobenzyl)piperazine (MW 255.15, C₁₁H₁₅BrN₂, logP 2.12), 1-(3-methylbenzyl)piperazine (MW 190.28, C₁₂H₁₈N₂, logP 1.67), and 1-(4-chloro-3-methylbenzyl)piperazine (MW 224.73, C₁₂H₁₇ClN₂) . The target compound is the only analog in this set that combines a heavy halogen (Br, atomic mass 79.9) with a ring-methyl group on the same benzyl moiety, giving it the highest molecular weight, the highest logP, and the most balanced heavy atom distribution for potential halogen-bonding interactions. Its calculated polar surface area of 45.61 Ų with zero hydrogen bond donors (free base form) predicts good passive membrane permeability that is functionally tunable through salt formation, offering formulation flexibility not available with analogs bearing additional H-bond donors.

Physicochemical properties Procurement specification Quality control

Evidence-Backed Application Scenarios for 1-(4-Bromo-3-methylbenzyl)piperazine in Research and Industrial Procurement


Sigma-1 Receptor Radioligand Development and CNS Imaging Probe Design

Based on the demonstrated sub-nanomolar sigma-1 affinity (Kᵢ = 0.43–0.91 nM) and high subtype selectivity (52–94-fold over sigma-2) of the structurally homologous BP-Br series [1], 1-(4-bromo-3-methylbenzyl)piperazine serves as a privileged starting scaffold for designing sigma-1 receptor imaging agents. Its logP of 3.84 places it within the optimal range for brain uptake identified by Li et al. (logD = 2.98 for high brain accumulation) [1]. The bromine atom provides a direct isotopic exchange site for radiohalogenation (e.g., ⁷⁶Br or iodine substitution via halogen exchange), while the secondary piperazine nitrogen permits further functionalization with fluorinated or iodinated prosthetic groups for PET/SPECT applications.

Anticancer Lead Optimization: K562 Leukemia-Synergistic Combination Scaffold

The demonstration that a compound bearing the identical 4-bromo-3-methylphenyl motif (Compound A) exhibits IC₅₀ = 30.10 μg/mL against K562 cells with synergistic enhancement of cytosine arabinoside and mithramycin efficacy [2] positions the target compound as a minimized pharmacophore for structure-activity relationship expansion. By procuring 1-(4-bromo-3-methylbenzyl)piperazine—which strips away the additional N-benzyl and 2-methyl substituents present in Compound A—medicinal chemists can systematically explore which substituents are essential for antiproliferative activity and which contribute to off-target effects, enabling rational lead optimization toward simpler, more drug-like candidates.

Diversifiable Building Block for Piperazine-Focused Combinatorial Libraries

The para-bromine substituent enables late-stage Pd-catalyzed diversification via Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions, as established for aryl bromide/piperazine coupling methodologies [3]. This positions the compound as a key intermediate for generating focused libraries of substituted benzylpiperazines with systematic variation at the para position of the benzyl ring. The meta-methyl group simultaneously provides a fixed hydrophobic contact point, and the free secondary piperazine NH permits orthogonal N-functionalization. The resulting dual diversification vectors (aryl bromide cross-coupling + piperazine N-alkylation/acylation) support efficient parallel library synthesis for hit-to-lead campaigns.

CNS-Penetrant Fragment Library Member for Neurotarget Screening

With MW 269.18, logP 3.84, zero hydrogen bond donors, and PSA 45.61 Ų , 1-(4-bromo-3-methylbenzyl)piperazine meets key physicochemical criteria for CNS drug-likeness: MW < 300, logP between 2 and 4, HBD ≤ 1, and PSA < 70 Ų. This property profile distinguishes it from simpler benzylpiperazine fragments (e.g., BZP with logP ~1.5 and MW 176) that may lack sufficient lipophilicity for consistent blood-brain barrier penetration. Procurement for fragment-based screening against CNS targets (sigma receptors, monoamine transporters, histamine H₃ receptors) offers a differentiated starting point with validated neuropharmacological relevance from the benzylpiperazine class.

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